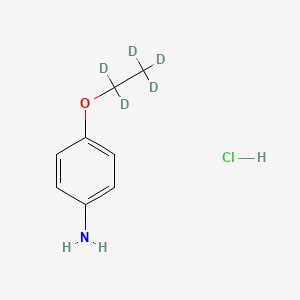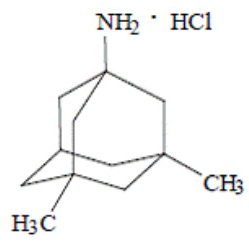
p-Phenetidine-d5 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Phenetidine-d5 Hydrochloride (CAS: 1794754-45-2) is a deuterated derivative of p-phenetidine, a para-substituted aniline compound. Its molecular formula is C₈H₇D₅ClNO, with a molecular weight of 178.67 g/mol . The compound features five deuterium atoms replacing hydrogens in the ethoxy group (-OCD₂CD₃), making it a stable isotope-labeled standard used in metabolic studies, pharmacokinetic research, and quantitative analytical methods such as HPLC and mass spectrometry .
Key physical properties include:
- Melting Point: 227–231°C (decomposition)
- Solubility: Slightly soluble in DMSO and methanol
- Storage: Requires refrigeration at +4°C under an inert atmosphere to maintain stability .
Its primary application lies in serving as an internal reference material for trace analysis, leveraging deuterium’s isotopic signature to distinguish it from non-labeled analogs in complex biological matrices .
Preparation Methods
The synthesis of p-Phenetidine-d5 Hydrochloride involves the deuteration of p-Phenetidine. One common method is the Williamson Ether Synthesis, which involves the reaction of p-Acetamidophenol with bromoethane in the presence of a base such as sodium methoxide . The reaction conditions typically include refluxing the mixture in an appropriate solvent. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
p-Phenetidine-d5 Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinone derivatives, while reduction can yield corresponding amines .
Scientific Research Applications
p-Phenetidine-d5 Hydrochloride is widely used in scientific research due to its unique properties. In chemistry, it serves as a reference standard for nuclear magnetic resonance (NMR) spectroscopy, allowing researchers to study the structure and dynamics of molecules. In biology, it is used to investigate metabolic pathways and enzyme kinetics. In medicine, this compound is employed in the development of new pharmaceutical drugs, particularly as an intermediate in the synthesis of analgesics and antipyretics . Additionally, it finds applications in the dye industry and the production of sweeteners .
Mechanism of Action
The mechanism of action of p-Phenetidine-d5 Hydrochloride involves its interaction with specific molecular targets and pathways. As an intermediate in drug synthesis, it can influence the activity of enzymes involved in metabolic processes. For instance, this compound can inhibit the activity of cyclooxygenase enzymes, leading to reduced production of prostaglandins and subsequent analgesic and anti-inflammatory effects . The deuterium atoms in the compound can also affect the rate of metabolic reactions, providing insights into isotope effects in biochemical processes .
Comparison with Similar Compounds
The following table compares p-Phenetidine-d5 Hydrochloride with structurally or functionally related hydrochloride compounds:


Key Contrasts :
- Isotopic Labeling: Unlike non-deuterated analogs (e.g., Clonidine HCl), p-Phenetidine-d5 HCl enables precise quantification in mass spectrometry by avoiding isotopic interference .
- Functional Groups : Memantine HCl’s adamantane backbone contrasts with p-Phenetidine-d5’s aniline-ethoxy structure, leading to divergent therapeutic vs. analytical roles .
- Solubility : Guanidine HCl exhibits high water solubility (>10 mg/mL), whereas p-Phenetidine-d5 HCl is sparingly soluble in polar solvents .
Research Findings and Analytical Data
Stability and Analytical Performance
p-Phenetidine-d5 HCl’s deuterium substitution enhances chromatographic resolution. For example, in HPLC analyses, it elutes slightly earlier than non-deuterated p-phenetidine due to reduced hydrophobicity . A comparative study of clonidine HCl (a non-deuterated compound) demonstrated intra-day and inter-day precision (RSD < 2%) using HPLC, a method applicable to p-Phenetidine-d5 HCl with modifications for isotopic detection .
Dissolution and Stability Testing
Studies on fexofenadine HCl and pseudoephedrine HCl () highlighted dissolution profiles under varying pH conditions.
Biological Activity
p-Phenetidine-d5 Hydrochloride is a deuterated derivative of p-Phenetidine, characterized by the incorporation of five deuterium atoms. This compound is primarily utilized in scientific research due to its unique isotopic labeling, which enhances its applicability in various analytical techniques, particularly in nuclear magnetic resonance (NMR) spectroscopy and metabolic studies. This article delves into the biological activity of this compound, focusing on its mechanisms of action, metabolic pathways, and implications in pharmacological research.
- Chemical Formula : C8H10D5ClN2O
- Molecular Weight : Approximately 178.67 g/mol
- Appearance : Off-white crystalline powder
This compound exhibits biological activity primarily through its interactions with specific enzymes and metabolic pathways. The presence of deuterium alters the kinetic properties of reactions involving this compound, providing insights into enzymatic mechanisms.
- Cyclooxygenase Inhibition : Research indicates that this compound can inhibit cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2, leading to reduced synthesis of prostaglandins, which are mediators of inflammation and pain .
- Metabolic Pathways : As an intermediate in drug synthesis, it influences the activity of enzymes involved in metabolic processes. Studies have shown that it can affect the metabolism of other compounds, such as acetaminophen, by altering the formation rates of its metabolites .
Biological Activity and Applications
The biological activity of this compound can be summarized as follows:
Inhibition Studies
- Cyclooxygenase Activity : In vitro studies demonstrated that higher concentrations of p-Phenetidine significantly reduce COX-2 expression in neutrophils, suggesting potential anti-inflammatory properties .
Metabolic Investigations
- Enzyme Kinetics : Utilizing deuterated compounds like p-Phenetidine-d5 allows researchers to study the kinetics of drug metabolism more effectively. The incorporation of deuterium provides distinct spectroscopic properties that enhance NMR analysis and metabolic pathway investigations .
Comparative Analysis with Related Compounds
A comparison between this compound and its non-deuterated counterpart reveals several advantages:
| Property | p-Phenetidine | p-Phenetidine-d5 |
|---|---|---|
| Spectroscopic Clarity | Moderate | High |
| Reaction Kinetics | Standard | Enhanced due to deuterium |
| Metabolic Stability | Standard | Improved |
The deuterated form is particularly beneficial in NMR spectroscopy due to reduced signal overlap and increased resolution .
Case Studies
- Phenacetin Metabolism : A study investigated the effects of p-Phenetidine-d5 on the metabolism of phenacetin in a perfused rat liver model. Results indicated that the presence of deuterated phenacetin altered the formation rates of acetaminophen, demonstrating the utility of deuterated compounds in pharmacokinetic studies .
- Inflammation Impact on Pharmacokinetics : Another study assessed how inflammation affected the pharmacokinetics of phenacetin when administered alongside p-Phenetidine-d5. The findings suggested significant variations in drug metabolism under inflammatory conditions, highlighting the importance of understanding these interactions for therapeutic applications .
Q & A
Basic Research Questions
Q. How can researchers establish validated analytical methods for purity assessment of p-Phenetidine-d5 Hydrochloride?
Methodological Answer: To validate analytical methods, employ chromatographic systems (e.g., HPLC or UPLC) with mobile phases optimized for deuterated analogs. Use phosphate-perchlorate buffer systems and standard preparations as described in pharmacopeial protocols . Calibrate instruments using reference solutions matching the compound’s isotopic profile, and validate peak resolution, retention time, and response linearity across concentration ranges. Follow USP guidelines for system suitability testing, ensuring precision (RSD <2%) and accuracy (recovery 98–102%) .
Q. What safety protocols are critical when handling deuterated compounds like this compound?
Methodological Answer: Adhere to institutional chemical hygiene plans and Safety Data Sheets (SDS). Implement mandatory training on hazard communication, spill decontamination (e.g., using water or ethanol for hydrophilic compounds), and emergency procedures (e.g., eye rinsing protocols per NFPA/P305+P351+P338) . Use fume hoods for weighing and synthesizing to minimize inhalation risks. Document deviations from SOPs and obtain PI approval for protocol modifications .
Q. How can isotopic purity of this compound be confirmed during synthesis?
Methodological Answer: Use mass spectrometry (MS) and nuclear magnetic resonance (NMR) to verify deuterium incorporation. Compare spectral data with non-deuterated analogs, focusing on mass shifts (e.g., +5 Da for d5) and absence of proton signals in specific regions. Quantify isotopic enrichment via isotopic ratio measurements, ensuring >98% deuterium substitution to minimize batch variability .
Advanced Research Questions
Q. How to design experiments investigating isotopic effects of deuterium in this compound on pharmacokinetic (PK) parameters?
Methodological Answer: Apply the PICO framework: P (animal/human models), I (d5 vs. non-deuterated compound), C (control groups), O (Cmax, AUC, half-life). Use crossover studies to reduce inter-subject variability. Employ factorial designs to test interactions between isotopic substitution and metabolic enzymes (e.g., CYP450 isoforms). Analyze PK data using non-compartmental models and report Cohen’s d for effect sizes .
Q. What strategies resolve contradictions in stability data for this compound under varying pH conditions?
Methodological Answer: Conduct forced degradation studies (acid/alkaline hydrolysis, thermal stress) and compare degradation pathways via LC-MS. Use kinetic modeling (e.g., zero-order vs. first-order) to identify pH-dependent degradation mechanisms. Reconcile discrepancies by validating assay conditions (e.g., buffer ionic strength, temperature control) and applying multivariate analysis (ANOVA) to isolate confounding variables .
Q. How to optimize formulation stability of this compound using factorial design?
Methodological Answer: Apply a 2^k factorial design with factors like excipient ratio (e.g., lactose vs. microcrystalline cellulose), humidity, and temperature. Measure responses (e.g., dissolution rate, isotopic integrity) and use response surface methodology (RSM) to identify optimal conditions. Validate robustness via accelerated stability testing (ICH Q1A guidelines) and confirm reproducibility across three batches .
Q. Methodological Frameworks
- Experimental Design: Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate hypotheses .
- Data Analysis: Employ PICO for clinical relevance and COSMIN for methodological rigor in stability studies .
- Ethical Compliance: Align with institutional review boards (IRBs) for in vivo studies and document ethical considerations in synthetic workflows .
Properties
Molecular Formula |
C8H12ClNO |
|---|---|
Molecular Weight |
178.67 g/mol |
IUPAC Name |
4-(1,1,2,2,2-pentadeuterioethoxy)aniline;hydrochloride |
InChI |
InChI=1S/C8H11NO.ClH/c1-2-10-8-5-3-7(9)4-6-8;/h3-6H,2,9H2,1H3;1H/i1D3,2D2; |
InChI Key |
JVWYCUBGJVOEIZ-LUIAAVAXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC1=CC=C(C=C1)N.Cl |
Canonical SMILES |
CCOC1=CC=C(C=C1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

















